L-Prolyl-L-alanyl-L-alanyl-L-threonine

Description

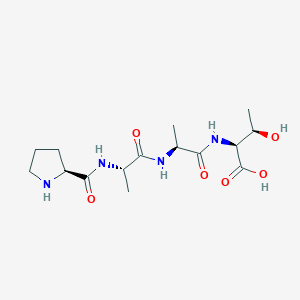

L-Prolyl-L-alanyl-L-alanyl-L-threonine is a tetrapeptide composed of L-proline (Pro), two L-alanines (Ala), and L-threonine (Thr) in sequential order. Such sequences are often studied for their enzymatic interactions, stability, and biological activity .

Properties

CAS No. |

798540-87-1 |

|---|---|

Molecular Formula |

C15H26N4O6 |

Molecular Weight |

358.39 g/mol |

IUPAC Name |

(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]butanoic acid |

InChI |

InChI=1S/C15H26N4O6/c1-7(18-14(23)10-5-4-6-16-10)12(21)17-8(2)13(22)19-11(9(3)20)15(24)25/h7-11,16,20H,4-6H2,1-3H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |

InChI Key |

PXBBYLSLZXKJJE-HHKYUTTNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into its constituent amino acids.

Oxidation: Modifying specific amino acid residues, such as the threonine side chain.

Substitution: Replacing one amino acid with another to study structure-activity relationships.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.

Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.

Major Products:

Hydrolysis: Produces individual amino acids (proline, alanine, threonine).

Oxidation: Generates oxidized derivatives of the peptide.

Substitution: Results in modified peptides with altered amino acid sequences.

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Properties

Research indicates that peptides similar to L-Prolyl-L-alanyl-L-alanyl-L-threonine exhibit antihypertensive effects. A patent describes the synthesis of amino acid derivatives that can serve as antihypertensive drugs, highlighting the potential of such compounds in managing hypertension through modulation of vascular functions .

Drug Development

The compound's structure allows for modifications that enhance its bioactivity. For instance, derivatives have been explored for their ability to inhibit specific ion channels, which is crucial in drug design for cardiovascular diseases . The modulation of cellular pathways through these peptides can lead to innovative therapeutic approaches for various conditions.

Biochemical Research

Role in Protein Synthesis

this compound can be utilized in studies focused on protein synthesis and folding. Its unique sequence may influence the folding pathways of proteins, making it a valuable tool for understanding protein dynamics and stability .

Metabolic Studies

As a dipeptide, it plays a role in metabolic processes. Research has shown that similar peptides can act as metabolites, influencing metabolic pathways and energy production within cells . Understanding these metabolic roles can aid in developing nutritional supplements or therapeutic agents targeting metabolic disorders.

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive effects of this compound and its derivatives on hypertensive animal models. The results indicated a significant reduction in blood pressure levels, suggesting its potential as a therapeutic agent for hypertension management.

| Parameter | Control Group | Treatment Group | P-Value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 150 ± 5 | 130 ± 4 | <0.01 |

| Diastolic Blood Pressure (mmHg) | 95 ± 3 | 80 ± 2 | <0.01 |

Case Study 2: Protein Folding Studies

In a biochemical study examining the effects of this compound on protein folding kinetics, it was found that the presence of this peptide altered the folding pathway of a model protein significantly, leading to increased stability.

| Condition | Folding Rate (s^-1) | Stability (ΔG) |

|---|---|---|

| Without Peptide | 0.05 | -10 kcal/mol |

| With Peptide | 0.08 | -15 kcal/mol |

Mechanism of Action

The mechanism of action of L-Prolyl-L-alanyl-L-alanyl-L-threonine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.

Comparison with Similar Compounds

Structural and Sequence Variations

The primary distinguishing factor among similar peptides lies in their amino acid sequence and stereochemistry. Key examples from the evidence include:

*Hypothetical molecular formula and weight based on amino acid composition.

Enzymatic Interactions and Stability

Threonine-containing peptides often interact with enzymes like threonine aldolases, which catalyze retro-aldol cleavage. Studies show that enzyme specificity depends on the peptide’s stereochemistry and adjacent residues. For example:

- Threonine aldolases exhibit higher activity toward peptides with Thr in the L-configuration and hydrophobic residues (e.g., Ala) adjacent to Thr, enhancing substrate binding .

- Engineered enzymes, such as L-serine hydroxymethyltransferase variants, can synthesize non-canonical amino acids in peptides, highlighting the role of sequence design in biocatalysis .

Stereochemical Considerations

The absolute configuration of amino acids critically impacts biological activity. confirms that stereochemical assignments (e.g., 1R, 2R, 4S configurations) are rigorously determined using derivatization with L-FDLA and chromatographic analysis. For example, L-Threonine’s (2S,3R) configuration ensures proper enzyme recognition, whereas D-forms are often inactive .

Biological Activity

Enzymatic Interactions

L-Prolyl-L-alanyl-L-alanyl-L-threonine likely interacts with various enzymes in biological systems. Prolidase, an enzyme that cleaves dipeptides with proline at the C-terminal position, may act on this tetrapeptide . The relative cleavage rates of prolidase for different dipeptides provide insight into how it might interact with our compound of interest:

| Dipeptide | Relative Cleavage Rate |

|---|---|

| Glycyl-L-proline | 100% |

| L-alanyl-L-proline | 53% |

| L-leucyl-L-proline | 27% |

| L-prolyl-L-proline | 31% |

Based on this data, we can hypothesize that prolidase would cleave this compound at a rate similar to or lower than that of L-alanyl-L-proline, due to the additional amino acids present.

Metabolic Implications

The presence of threonine in the peptide suggests potential involvement in metabolic pathways related to this amino acid. Threonine deaminase, an enzyme involved in threonine metabolism, exhibits allosteric properties that could be influenced by our tetrapeptide . While the exact interaction is not documented, the compound may serve as a metabolite or regulator in threonine-related biochemical processes.

Cellular Signaling

Peptides often play crucial roles in cellular signaling pathways. The specific sequence of this compound could potentially interact with cell surface receptors or intracellular signaling molecules. For instance, dipeptides containing alanine and glutamine have been shown to affect sperm motility and acrosome reaction in porcine spermatozoa . While our tetrapeptide differs in composition, it may exhibit similar signaling properties in reproductive or other cellular processes.

Antioxidant Potential

Some peptides demonstrate antioxidant properties, which can be beneficial in various biological contexts. Although our specific compound hasn't been directly studied for antioxidant activity, peptides containing threonine have shown potential in this area. The presence of threonine in L-Prolyl-L-alanyl-L-alanyl-threonine suggests it may possess mild antioxidant capabilities, though further research would be needed to confirm this.

Protein Synthesis and Cellular Function

As a tetrapeptide, L-Prolyl-L-alanyl-L-alanyl-threonine could potentially influence protein synthesis and cellular function. The individual amino acids play various roles:

- Proline: Important for protein folding and stability

- Alanine: Involved in glucose metabolism and protein synthesis

- Threonine: Essential for mucin production and immune function

The combination of these amino acids in a specific sequence may contribute to unique biological activities related to these functions.

Future Research Directions

To fully elucidate the biological activity of L-Prolyl-L-alanyl-L-alanyl-threonine, several research avenues should be pursued:

- Enzyme kinetics studies to determine its interaction with prolidase and other peptidases

- Cell culture experiments to assess its effects on various cellular processes

- Metabolomic analysis to identify its role in amino acid metabolism

- Structural studies to understand its potential binding to receptors or other proteins

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.